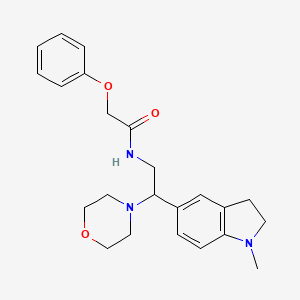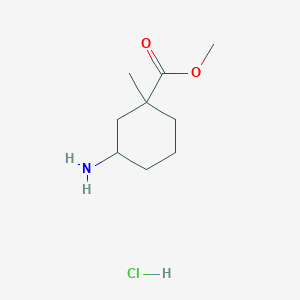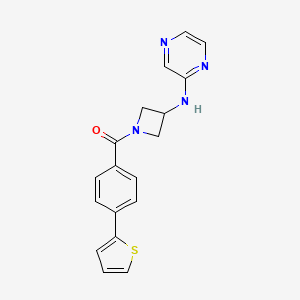
4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Polymer Science
Polyamides with Pendant Groups : A study by Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendant groups. These polymers displayed solubility in various polar organic solvents and were characterized using techniques such as FT-IR spectroscopy and thermogravimetric analysis (Faghihi et al., 2010).
Novel Polyamides with Aromatic Diamines : Another study led by Isfahani et al. (2010) reported the creation of a new class of optically active polyamides with 1,3-dioxoisoindolin-2-yl units. These polyamides were obtained in high yields and were characterized for their thermal properties and solubility (Isfahani et al., 2010).
Chemical Synthesis and Biological Activity
N-Benzylidene Derivatives : Patel and Dhameliya (2010) synthesized compounds involving the 1,3-dioxoisoindolin-2-yl group. These compounds demonstrated promising antibacterial activities, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).
Antihyperglycemic Evaluation : Eissa (2013) synthesized isoindoline-1,3-dione analogs with aryl sulfonylurea moieties, identifying some compounds as active antihyperglycemic agents (Eissa, 2013).
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Bülbül et al. (2015) conducted a detailed study on the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, providing insights into its geometric parameters and hydrogen bonding network (Bülbül et al., 2015).
Materials Science and Engineering Applications
Polyimide with Phthalimide Side Chains : Xia et al. (2013) reported on the synthesis of polyimides with phthalimide side chains, noting improvements in thermal stability and rubbing resistance when used as liquid crystal alignment layers (Xia et al., 2013).
Corrosion Inhibition for Mild Steel : Aouine et al. (2011) synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, showing their potential as corrosion inhibitors for mild steel in acidic media (Aouine et al., 2011).
Medical Research and Pharmaceutical Applications
Anticonvulsant Evaluation : Lambert et al. (1995) and Ghodke et al. (2017) synthesized benzamide derivatives, evaluating them as potential anticonvulsants. These studies contribute to the understanding of the therapeutic potential of related compounds in treating seizures (Lambert et al., 1995); (Ghodke et al., 2017).
Anti-Inflammatory Agents : Nikalje et al. (2015) synthesized and evaluated a series of compounds for anti-inflammatory activity. Their work highlights the potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).
HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized novel compounds as HIV integrase inhibitors, providing a new direction for anti-HIV drug development (Wadhwa et al., 2019).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-20-10-14-22(15-11-20)30(26(32)21-12-16-23(17-13-21)37(35,36)29(2)3)18-6-7-19-31-27(33)24-8-4-5-9-25(24)28(31)34/h4-5,8-17H,6-7,18-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGJCKSOSSVPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)


![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)
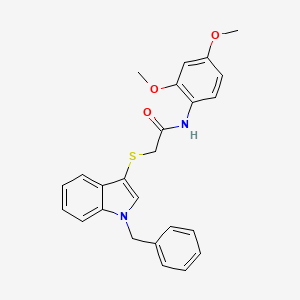
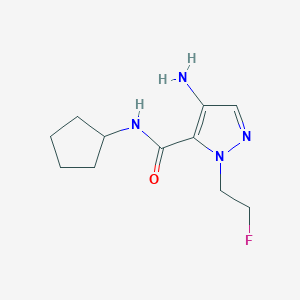
![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
